molecular formula C25H21FN2O5S B2777350 N-(4-fluorophenyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide CAS No. 941951-66-2

N-(4-fluorophenyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide

Cat. No.: B2777350
CAS No.: 941951-66-2
M. Wt: 480.51
InChI Key: WQQTXTFRZWIYHR-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is a useful research compound. Its molecular formula is C25H21FN2O5S and its molecular weight is 480.51. The purity is usually 95%.
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Scientific Research Applications

Photocatalytic Applications

Anthracene derivatives exhibit significant potential in photocatalytic applications. The use of well-defined anthracene-based photocatalysts, such as 9,10-bis(di(p-tert-butylphenyl)amino)anthracene, showcases the capability for radical fluoroalkylation under visible light irradiation. These catalysts facilitate the generation of versatile fluoroalkyl radicals, demonstrating the anthracene derivatives' role in advancing photocatalytic processes through their high reducing power and stability toward redox stimuli (Noto, Tanaka, Koike, & Akita, 2018).

Cancer Chemoprevention

In the domain of cancer chemoprevention, compounds with anthracene structures have been evaluated for their efficacy in various animal tumor models and human clinical trials. This evaluation underscores the broader potential of these compounds in cancer prevention strategies, highlighting the diverse applications beyond their traditional use (Boone, Kelloff, & Malone, 1990).

Cardiac Myosin Activation

Research into sulfonamidophenylethylamide analogs, including compounds related to the query structure, has identified novel and potent cardiac myosin activators. These compounds exhibit significant in vitro and in vivo activity, suggesting their potential utility in treating systolic heart failure by selectively targeting cardiac myosin over skeletal and smooth muscle myosin (Manickam et al., 2019).

Synthesis of Protected β-Amino Acids

The application of anthracene-9-sulfonamide in the synthesis of protected β-amino acids through the Reformatsky reaction highlights another facet of scientific research applications. This method provides an efficient pathway to synthesize amino acids, demonstrating the utility of anthracene derivatives in organic synthesis and chemical biology (Robinson & Wyatt, 1993).

Novel Molecular Arrangements for Fluorescence Studies

Anthracene derivatives have been utilized to create novel molecular arrangements that result in unique solid-state fluorescence properties. Such studies open avenues for the development of advanced materials with tailored fluorescence characteristics for sensors, imaging, and other applications (Mizobe et al., 2007).

Properties

IUPAC Name

4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-(4-fluorophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O5S/c1-28(14-4-7-23(29)27-17-10-8-16(26)9-11-17)34(32,33)18-12-13-21-22(15-18)25(31)20-6-3-2-5-19(20)24(21)30/h2-3,5-6,8-13,15H,4,7,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQTXTFRZWIYHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)NC1=CC=C(C=C1)F)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.